molecular formula C30H26N2O4 B12677609 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione CAS No. 144860-31-1

1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione

Cat. No.: B12677609
CAS No.: 144860-31-1
M. Wt: 478.5 g/mol
InChI Key: QHCZHAGYTBWRIF-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two methoxy groups and two 4-methylphenylamino groups attached to the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone as the core structure.

    Amination: The 4 and 8 positions are then functionalized with 4-methylphenylamino groups. This can be done through nucleophilic aromatic substitution reactions using 4-methylphenylamine and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Could be investigated for its pharmacological properties and potential use in drug development.

    Industry: Used as a dye or pigment in the textile and printing industries.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione involves its interaction with molecular targets and pathways. The methoxy and amino groups may play a role in its binding to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethoxyanthraquinone: Lacks the amino groups but has similar methoxy substitutions.

    4,8-Diaminoanthraquinone: Contains amino groups but lacks methoxy substitutions.

    Anthraquinone: The parent compound without any substitutions.

Uniqueness

1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is unique due to the combination of methoxy and amino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

144860-31-1

Molecular Formula

C30H26N2O4

Molecular Weight

478.5 g/mol

IUPAC Name

1,5-dimethoxy-4,8-bis(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O4/c1-17-5-9-19(10-6-17)31-21-13-15-23(35-3)27-25(21)29(33)28-24(36-4)16-14-22(26(28)30(27)34)32-20-11-7-18(2)8-12-20/h5-16,31-32H,1-4H3

InChI Key

QHCZHAGYTBWRIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)OC)C(=O)C4=C(C=CC(=C4C3=O)OC)NC5=CC=C(C=C5)C

Origin of Product

United States

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